tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
CAS No.: 1217680-19-7
Cat. No.: VC0166397
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.739
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217680-19-7 |
|---|---|
| Molecular Formula | C10H21ClN2O3 |
| Molecular Weight | 252.739 |
| IUPAC Name | tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8-;/m0./s1 |
| Standard InChI Key | YNASECDCFXDYHN-WSZWBAFRSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl |
Introduction
tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S,5S) configuration. This compound is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen, and is used in various chemical syntheses. The hydrochloride form indicates that it is often used in a salt form, which can affect its solubility and stability.
Synonyms:
-
(2S,4S)-2-hydroxymethyl-4-BOC-amino Pyrrolidine-HCl
-
tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
-
MFCD10568360
-
tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride
Applications and Uses
This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The specific stereochemistry of the compound makes it useful for synthesizing chiral molecules, which are crucial in drug development due to their potential for improved efficacy and reduced side effects.
Related Compounds
Several related compounds exist with different stereochemistries or modifications to the pyrrolidine ring. These include:
-
tert-Butyl ((3R,5S)-rel-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS No. 1217975-63-7)
-
tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS No. 1009335-43-6)
These compounds share similar structures but differ in their stereochemistry, which can significantly affect their biological activity and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume